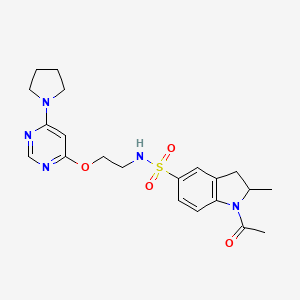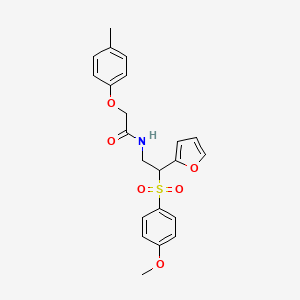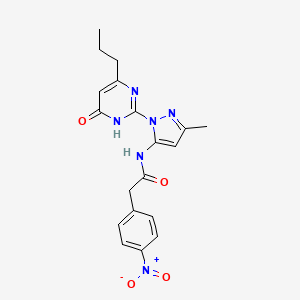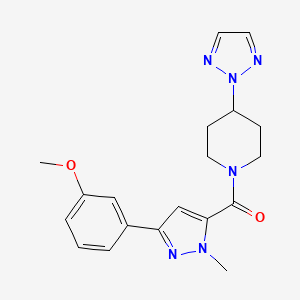![molecular formula C28H25N3O2S B2764306 (7-{[(4-Ethenylphenyl)methyl]sulfanyl}-14-methyl-5-(2-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol CAS No. 892416-32-9](/img/structure/B2764306.png)
(7-{[(4-Ethenylphenyl)methyl]sulfanyl}-14-methyl-5-(2-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains several functional groups including an ethenylphenyl group, a sulfanyl group, and a methanol group. These groups could potentially influence the compound’s reactivity and properties .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques. The presence of certain functional groups can often be inferred from infrared (IR) and nuclear magnetic resonance (NMR) spectra .Chemical Reactions Analysis
The chemical reactivity of a compound is largely determined by its functional groups. For example, the sulfanyl group (-SH) is known to participate in various reactions including oxidation and substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound such as its melting point, boiling point, solubility, and stability can be influenced by its molecular structure .Scientific Research Applications
Synthesis and Structural Confirmation
The compound is synthesized by alkylation of 1,2,3,4-tetrahydropyrimidines with methyl iodide in the presence of pyridine. Spectrometric characterization confirms its structure .
Analgesic Activity
The compound exhibits analgesic properties. Specifically, two derivatives—ethyl 4-(4-ethenylphenyl)-2-(methylsulfanyl)-1,4-dihydropyrimidine-5-carboxylate (IIh) and ethyl 2-(methylsulfanyl)-4-[4-(propan-2-yl)phenyl]-1,4-dihydropyrimidine-5-carboxylate (IIl) —demonstrate maximum analgesic activity. Other compounds, such as methyl 4-(3-chlorophenyl)-2-(methylsulfanyl)-1,4-dihydropyrimidine-5-carboxylate and methyl 2-(methylsulfanyl)-4-[4-(propan-2-yl)phenyl]-1,4-dihydropyrimidine-5-carboxylate , also exhibit good activity .
COX-2 Inhibition
The title compounds show inhibitory activity against cyclooxygenase-2 (COX-2) with IC50 values ranging from 0.66 to 0.87 µM. COX-2 is involved in inflammatory reactions, making this inhibition relevant for potential anti-inflammatory applications .
Heterocyclic Molecules in Drug Discovery
Dihydropyrimidinones, like this compound, are heterocycles with a pyrimidine moiety in the ring nucleus. They have attracted interest due to their broad biological activity. Multicomponent reactions (MCRs) play a key role in developing synthetic methods for pharmaceutical and drug discovery research .
Antiviral Applications (Related Compounds)
While not directly about this compound, related heterocyclic compounds have been investigated for antiviral activity. For example, C-3,5-disubstituted imidazo[2,1-b]thiazoles with carbohydrate moieties and halobenzoyl groups were synthesized and evaluated for antiviral effects .
Safety and Hazards
Future Directions
properties
IUPAC Name |
[7-[(4-ethenylphenyl)methylsulfanyl]-14-methyl-5-(2-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N3O2S/c1-4-19-9-11-20(12-10-19)16-34-28-24-13-23-21(15-32)14-29-18(3)25(23)33-27(24)30-26(31-28)22-8-6-5-7-17(22)2/h4-12,14,32H,1,13,15-16H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHRWKHLXGROYTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC3=C(CC4=C(O3)C(=NC=C4CO)C)C(=N2)SCC5=CC=C(C=C5)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(7-{[(4-Ethenylphenyl)methyl]sulfanyl}-14-methyl-5-(2-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N'-[1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide](/img/structure/B2764223.png)
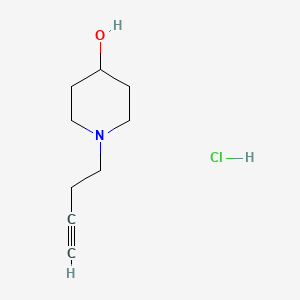

![2-((5-chlorothiophen-2-yl)sulfonyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine](/img/structure/B2764226.png)

![8,8-dimethyl-5-(4-nitrophenyl)-2-(propylthio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2764228.png)
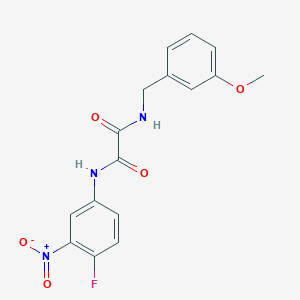
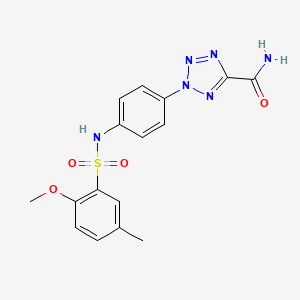
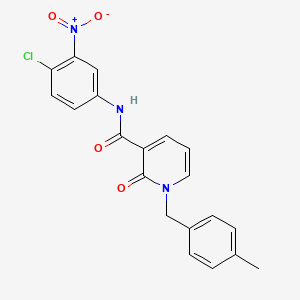
![2-Oxabicyclo[3.1.1]heptane-4-sulfonyl chloride](/img/structure/B2764235.png)
